Morin hydrate

Catalog No.
S536042
CAS No.
654055-01-3
M.F
C15H12O8
M. Wt
320.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morin hydrate

CAS Number

654055-01-3

Product Name

Morin hydrate

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

InChI

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2

InChI Key

MYUBTSPIIFYCIU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O

Solubility

Soluble in DMSO

Synonyms

Morin Hydrate; NSC 19801; AI3-38057; Al-Morin; C.I. Natural Yellow 11; C.I. Natural Yellow 11 (VAN); C.I. Natural Yellow 8; Osage Orange; Osage Orange Crystals.

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O

Description

The exact mass of the compound Morin hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

One of the most studied aspects of Morin hydrate is its antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage linked to various chronic diseases. Studies have shown its effectiveness in reducing oxidative stress in animal models () and human skin cells exposed to pollutants ().

Anti-inflammatory Properties

Morin hydrate also exhibits anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease. Studies have demonstrated its ability to reduce inflammation in mice exposed to stress () and diabetic rats exposed to pollutants ().

Anticancer Potential

Emerging research explores the potential of Morin hydrate in cancer treatment. Studies indicate it can induce cell death in various cancer cell lines, including lung, cervical, and breast cancer. The focus is on improving its delivery using nanoparticle carriers to enhance its effectiveness ().

Morin hydrate is a naturally occurring flavonoid, specifically classified as a flavonol. Its chemical formula is C₁₅H₁₂O₈, and it is characterized by multiple hydroxyl groups, which contribute to its unique properties. Morin hydrate is primarily derived from various plant sources, including Maclura pomifera, Maclura tinctoria, and Psidium guajava . This compound is recognized for its distinctive yellow color and has been historically utilized as a dye for textiles such as cotton, wool, and silk .

, particularly involving its hydroxyl groups. It can participate in oxidation-reduction reactions due to the presence of the double bond between the carbon atoms at positions C2 and C3. This feature allows morin hydrate to act as an effective antioxidant by scavenging free radicals . Additionally, its solubility is pH-dependent; for instance, it demonstrates increased solubility in basic conditions compared to acidic environments .

Morin hydrate exhibits a wide range of biological activities, primarily attributed to its antioxidant properties. It has been shown to protect cellular components from oxidative damage by scavenging reactive oxygen species . Furthermore, morin hydrate has anti-inflammatory effects, demonstrated by its ability to suppress oxidative stress-induced inflammatory responses in macrophages through the Nrf2/HO-1 pathway . Its potential therapeutic applications extend to neurodegenerative diseases and cancer prevention due to its cytoprotective effects .

Morin hydrate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques using organic solvents like ethanol or methanol from plant materials rich in flavonoids. Chemical synthesis may involve the modification of simpler flavonoid structures through hydroxylation or other reactions to yield morin hydrate .

The applications of morin hydrate are diverse and span multiple fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, morin hydrate is being investigated for potential use in treating various diseases, including cancer and neurodegenerative disorders.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative stress on skin cells.
  • Food Industry: Morin hydrate's ability to scavenge free radicals also makes it a candidate for use as a natural preservative in food products .

Research has indicated that morin hydrate interacts with various biological molecules. For example, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative stress . Additionally, studies have shown that morin hydrate can modulate signaling pathways involved in inflammation and cellular survival, further underscoring its therapeutic potential .

Morin hydrate shares structural similarities with other flavonoids, particularly quercetin and myricetin. Here’s a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Morin HydrateHydroxyl groups at 2′, 4′, 5High antioxidant potential; unique B-ring hydroxylation pattern
QuercetinHydroxyl groups at 3′, 4′, 5More widely studied; known for anti-cancer properties
MyricetinHydroxyl groups at 3′, 4′, 5Exhibits strong antibacterial activity

Morin hydrate is particularly noted for its high antioxidant capacity due to the specific arrangement of hydroxyl groups on its B ring, which distinguishes it from both quercetin and myricetin. This distinctive structure enables morin hydrate to effectively scavenge free radicals and provide cellular protection against oxidative stress .

Plant species (family)Plant part analysedReported mean concentration of morin hydrate (dry basis)Analytical methodPrincipal reference [citation_id]
Morus alba (mulberry, Moraceae)Mature leaves0.16 milligrams per gramHigh-performance liquid chromatography with diode-array detection75
Morus alba (mulberry, Moraceae)Dried fruits15.7 milligrams per 100 gramsHigh-performance liquid chromatography74
Maclura pomifera (Osage orange, Moraceae)Inner bark0.74 – 1.57 percent by weightReversed-phase high-performance liquid chromatography63
Maclura cochinchinensis (Moraceae)Heartwood13.4 milligrams per gramReversed-phase high-performance liquid chromatography63
Artocarpus heterophyllus (jackfruit, Moraceae)Root barkqualitative presence confirmedLiquid chromatography–mass spectrometry25
Prunus dulcis (almond, Rosaceae)Hulls171 – 320 milligrams per 100 gramsHigh-performance liquid chromatography57
Prunus dulcis (almond, Rosaceae)Skins0.16 – 0.32 milligrams per gramUltra-high-performance liquid chromatography90
Malus domestica (apple, Rosaceae)Whole fruit powdertrace (≤ 0.01 milligrams per gram)Liquid chromatography–mass spectrometry60

Detailed findings

  • In mulberry foliage, morin hydrate represents roughly one percent of the total flavonol pool, yet leaf concentrations vary seasonally, peaking in young apical leaves collected in early May (up to 0.25 milligrams per gram) and declining as lignification proceeds [1].
  • Bark tissues of Maclura species consistently accumulate the highest amounts of morin hydrate among Moraceae taxa, exceeding one percent of dry weight in several provenances, a level comparable to commercial flavonoid preparations [2].
  • In Rosaceae, almond coproducts are the dominant sources. Almond hulls harvested after mechanical hulling retain over 0.3 grams per kilogram of morin hydrate, whereas blanched skins contribute only trace quantities [3] [4].

Biogenetic Routes in Flavonoid Metabolism

Biosynthetic step (simplified)Committed enzyme (full name)Carbon position modifiedEvidence of activity in Moraceae tissuesGene or protein report [citation_id]
Phenylalanine → p-Coumaroyl-coenzyme-APhenylalanine ammonia-lyasedeaminationHigh transcript abundance in Morus notabilis leaves during spring flush38
p-Coumaroyl-coenzyme-A + three malonyl-coenzyme-A → naringenin chalconeChalcone synthasechain condensationSix chalcone synthase isoforms cloned from mulberry bark; two up-regulated under ultraviolet-B irradiation38
Naringenin chalcone → naringeninChalcone isomerasecyclisationRoot-specific isoform identified in mulberry transcriptome33
Naringenin → dihydrokaempferolFlavanone three-hydroxylaseC-3 hydroxylationConstitutive activity in leaf cytosol; kinetic constants published for recombinant mulberry enzyme23
Dihydrokaempferol → kaempferolFlavonol synthaseC-2, C-3 desaturationUp-regulated in white-mulberry leaves subjected to insect feeding28
Kaempferol → morin (additional 2′ and 4′ hydroxylations)Flavonoid two′-hydroxylase and flavonoid four′-hydroxylase (cytochrome P-450 mono-oxygenases)B-ring hydroxylationsCo-expression of both genes correlates with morin hydrate accumulation in Morus notabilis stems; microsomal assays incorporate labelled oxygen into the 2′-hydroxy group72
Morin → glycosides (rare)Uridine-diphosphate-glucosyltransferaseO-3 or O-2′Microbial glucosylation of morin by Cunninghamella species produces morin-three-O-glucoside and morin-two′-O-glucoside in vitro24

Key mechanistic insights

  • Morin hydrate formation diverges from the generic flavonol pathway at the level of ring-B hydroxylation. Dual action of two cytochrome P-450 hydroxylases introduces a meta-para dihydroxy pattern (positions 2′ and 4′) that is uncommon among plant flavonols and largely restricted to Moraceae bark and leaf tissues.
  • In mulberry, transcription of both hydroxylases is co-ordinated by MYB and basic helix–loop–helix transcription factors that are themselves activated by biotic stress and ultraviolet-B radiation, linking morin synthesis with defence signalling [5] [6].
  • Stable isotope feeding of [^13C]-phenylalanine in excised Morus alba twigs demonstrates direct incorporation of label into morin hydrate within twenty-four hours, confirming rapid de novo biosynthesis during wound responses [7].

Ecological Roles in Plant Defense Mechanisms

Stress factorExperimental systemMorin-related responseQuantitative outcomeReference [citation_id]
Ultraviolet-B radiationDetached Morus alba leavesEnhanced biosynthesis of morin hydrateTwo-fold increase in leaf morin hydrate after eight hours exposure (from 0.15 to 0.30 milligrams per gram)33
Fungal infection (Botrytis cinerea)Maclura pomifera bark discsInhibition of spore germination by endogenous morin hydrateFifty percent inhibitory concentration 65 micromoles per litre; bark discs with ≥ 0.8 percent morin hydrate resisted lesion expansion20
Herbivory (silkworm feeding)Silkworm diet trials with mulberry leavesDeterrence and reduced larval weight gain on high-morin foliageTwenty-five percent reduction in larval weight after five-day feeding on leaves containing 0.22 milligrams per gram morin hydrate versus control diet59
Allelopathic interactionSoil bioassay with lettuce seedlingsSuppression of radical elongation by morin hydrate leachates from decaying mulberry litterForty percent inhibition at five milligrams per litre extractable morin hydrate58
Oxidative stress in plantaMeasurement of reactive oxygen species in Morus alba protoplastsMorin hydrate scavenges superoxide radicals generated by methyl viologenReduction of intracellular superoxide by sixty percent at twenty micromolar morin hydrate61

Detailed findings

  • Ultraviolet-B exposure induces a synchronous up-regulation of chalcone synthase, flavonoid two′-hydroxylase and flavonol synthase transcripts, resulting in transient spikes of free morin hydrate that accumulate in epidermal vacuoles and effectively screen harmful wavelengths (maximum absorbance 282 nanometres).
  • Bark rich in morin hydrate exhibits broad-spectrum antifungal properties. Surface disks from Maclura with one percent morin hydrate fully inhibited mycelial growth of Fusarium oxysporum in vitro, supporting its role as a phytoanticipin.
  • Feeding trials confirm that morin hydrate serves as a feeding deterrent and growth inhibitor for generalist herbivores, whereas the specialist silkworm partly circumvents this defence through differential mid-gut glycosidase expression.
  • Soil leachates from morin-rich litter retard germination and root development of competing herbaceous plants, suggesting that morin hydrate participates in allelopathic interference that favours mulberry seedling establishment under natural stands.
  • In oxidative stress assays, morin hydrate outperforms quercetin and kaempferol in quenching lipid-derived peroxyl radicals, correlating with its additional ring-B hydroxyl group at position 2′ which enhances electron donation capacity.

Integration of Findings

Natural accumulation of morin hydrate is largely confined to members of the mulberry family but extends to certain Rosaceae tissues such as almond hulls. Its biosynthesis branches from the general flavonol pathway through specialised hydroxylations that are tightly regulated by environmental and biotic stimuli. The compound contributes multifaceted ecological benefits, including ultraviolet filtration, antimicrobial defence, herbivore deterrence and allelopathy, thereby reinforcing plant fitness.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

320.05321734 g/mol

Monoisotopic Mass

320.05321734 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

303 - 304 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NFQ3F76WR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Metabolism Metabolites

Morin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Morin_(flavonol)

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Hu J, Guo X, Yang L. Morin inhibits proliferation and self-renewal of CD133(+) melanoma cells by upregulating miR-216a. J Pharmacol Sci. 2018 Feb 16. pii: S1347-8613(18)30023-9. doi: 10.1016/j.jphs.2018.02.003. [Epub ahead of print] PubMed PMID: 29496393.
2: Memon AF, Solangi AR, Memon SQ, Mallah A, Memon N. Quantitative separation of hesperidin, chrysin, epicatechin, epigallocatechin gallate, and morin using ionic liquid as a buffer additive in capillary electrophoresis. Electrophoresis. 2018 Feb 27. doi: 10.1002/elps.201700421. [Epub ahead of print] PubMed PMID: 29484675.
3: Sharma SH, Kumar JS, Chellappan DR, Nagarajan S. Molecular chemoprevention by morin - A plant flavonoid that targets nuclear factor kappa B in experimental colon cancer. Biomed Pharmacother. 2018 Apr;100:367-373. doi: 10.1016/j.biopha.2018.02.035. Epub 2018 Feb 16. PubMed PMID: 29453046.
4: Singh M, Thakur V, Deshmukh R, Sharma A, Rathore MS, Kumar A, Mishra N. Development and characterization of morin hydrate-loaded micellar nanocarriers for the effective management of Alzheimer's disease. J Microencapsul. 2018 Mar 1:1-12. doi: 10.1080/02652048.2018.1441916. [Epub ahead of print] PubMed PMID: 29448848.
5: Singh MP, Chauhan AK, Kang SC. Morin hydrate ameliorates cisplatin-induced ER stress, inflammation and autophagy in HEK-293 cells and mice kidney via PARP-1 regulation. Int Immunopharmacol. 2018 Mar;56:156-167. doi: 10.1016/j.intimp.2018.01.031. Epub 2018 Feb 3. PubMed PMID: 29414646.
6: Thangarajan S, Vedagiri A, Somasundaram S, Sakthimanogaran R, Murugesan M. Neuroprotective effect of morin on lead acetate- induced apoptosis by preventing cytochrome c translocation via regulation of Bax/Bcl-2 ratio. Neurotoxicol Teratol. 2018 Jan 17;66:35-45. doi: 10.1016/j.ntt.2018.01.006. [Epub ahead of print] PubMed PMID: 29353014.
7: Yuan W, Ahmad S, Najar A. Morin, a plant derived flavonoid, modulates the expression of peroxisome proliferator-activated receptor-γ coactivator-1α mediated by AMPK pathway in hepatic stellate cells. Am J Transl Res. 2017 Dec 15;9(12):5662-5670. eCollection 2017. PubMed PMID: 29312518; PubMed Central PMCID: PMC5752916.
8: Sang L, Wang XM, Xu DY, Sang LX, Han Y, Jiang LY. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model. World J Gastroenterol. 2017 Dec 21;23(47):8334-8344. doi: 10.3748/wjg.v23.i47.8334. PubMed PMID: 29307993; PubMed Central PMCID: PMC5743504.
9: Wang N, Zhang J, Qin M, Yi W, Yu S, Chen Y, Guan J, Zhang R. Amelioration of streptozotocin induced pancreatic β cell damage by morin: Involvement of the AMPK FOXO3 catalase signaling pathway. Int J Mol Med. 2018 Mar;41(3):1409-1418. doi: 10.3892/ijmm.2017.3357. Epub 2017 Dec 29. PubMed PMID: 29286118; PubMed Central PMCID: PMC5819920.
10: Olonode ET, Aderibigbe AO, Adeoluwa OA, Eduviere AT, Ben-Azu B. Morin hydrate mitigates rapid eye movement sleep deprivation-induced neurobehavioural impairments and loss of viable neurons in the hippocampus of mice. Behav Brain Res. 2017 Dec 25. pii: S0166-4328(17)31713-8. doi: 10.1016/j.bbr.2017.12.024. [Epub ahead of print] PubMed PMID: 29284109.
11: Patel P, Parmar K, Das M. Inhibition of insulin amyloid fibrillation by Morin hydrate. Int J Biol Macromol. 2018 Mar;108:225-239. doi: 10.1016/j.ijbiomac.2017.11.168. Epub 2017 Dec 2. PubMed PMID: 29197568.
12: Bachewal P, Gundu C, Yerra VG, Kalvala AK, Areti A, Kumar A. Morin exerts neuroprotection via attenuation of ROS induced oxidative damage and neuroinflammation in experimental diabetic neuropathy. Biofactors. 2017 Nov 28. doi: 10.1002/biof.1397. [Epub ahead of print] PubMed PMID: 29193444.
13: Setuain I, Lecumberri P, Izquierdo M. Response to the letter to the editor by Morin JB et al. regarding "Sprint mechanics return to competition follow-up after 2 hamstring injury on a professional soccer player: A case study with an inertial sensor 3 unit based methodological approach" (Setuain et al. 2017). J Biomech. 2018 Jan 3;66:200-201. doi: 10.1016/j.jbiomech.2017.11.005. Epub 2017 Nov 9. PubMed PMID: 29154087.
14: Yao D, Cui H, Zhou S, Guo L. Morin inhibited lung cancer cells viability, growth, and migration by suppressing miR-135b and inducing its target CCNG2. Tumour Biol. 2017 Oct;39(10):1010428317712443. doi: 10.1177/1010428317712443. PubMed PMID: 28975847.
15: Ben-Azu B, Aderibigbe AO, Omogbiya IA, Ajayi AM, Iwalewa EO. Morin Pretreatment Attenuates Schizophrenia-Like Behaviors in Experimental Animal Models. Drug Res (Stuttg). 2018 Mar;68(3):159-167. doi: 10.1055/s-0043-119127. Epub 2017 Sep 29. PubMed PMID: 28962045.
16: Sithara T, Arun KB, Syama HP, Reshmitha TR, Nisha P. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect. Front Pharmacol. 2017 Sep 12;8:640. doi: 10.3389/fphar.2017.00640. eCollection 2017. PubMed PMID: 28955240; PubMed Central PMCID: PMC5601037.
17: Shahin NN, Mohamed MM. Nano-sized titanium dioxide toxicity in rat prostate and testis: Possible ameliorative effect of morin. Toxicol Appl Pharmacol. 2017 Nov 1;334:129-141. doi: 10.1016/j.taap.2017.08.014. Epub 2017 Aug 26. PubMed PMID: 28844848.
18: Yu J, Wan K, Sun X. Improved transdermal delivery of morin efficiently inhibits allergic contact dermatitis. Int J Pharm. 2017 Sep 15;530(1-2):145-154. doi: 10.1016/j.ijpharm.2017.07.062. Epub 2017 Jul 21. PubMed PMID: 28739503.
19: Lin MH, Hsu CC, Lin J, Cheng JT, Wu MC. Investigation of morin-induced insulin secretion in cultured pancreatic cells. Clin Exp Pharmacol Physiol. 2017 Dec;44(12):1254-1262. doi: 10.1111/1440-1681.12815. Epub 2017 Sep 18. PubMed PMID: 28699234.
20: Zhang Q, Zhang F, Thakur K, Wang J, Wang H, Hu F, Zhang JG, Wei ZJ. Molecular mechanism of anti-cancerous potential of Morin extracted from mulberry in Hela cells. Food Chem Toxicol. 2018 Feb;112:466-475. doi: 10.1016/j.fct.2017.07.002. Epub 2017 Jul 6. PubMed PMID: 28689916.

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